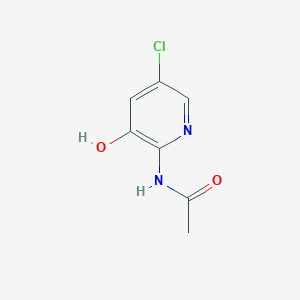

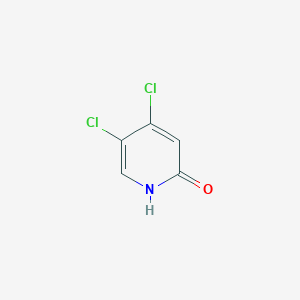

4,5-Dichloropyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dichloropyridin-2(1H)-one, also known as 4,5-DCP, is an organic compound that has found a variety of applications, particularly in the field of medicinal chemistry. It is a colorless solid that is a derivative of pyridine, a common heterocyclic aromatic compound. 4,5-DCP is used in the synthesis of several important drugs, and its unique properties make it an attractive target for further research.

Applications De Recherche Scientifique

Complexation and Microenvironment Studies

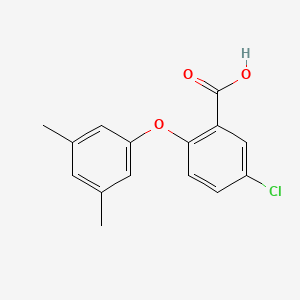

Research shows that molecular tweezers with active site carboxylic acids, such as chloroform-d molecular tweezer, form complexes with nucleotide bases involving hydrogen bonds and a-stacking interactions. This behavior is altered by the microenvironment around the carboxylic acid group, impacting the complexation behavior significantly compared to simpler acids like butyric acid. This indicates the potential use of 4,5-Dichloropyridin-2(1H)-one derivatives in studying complexation behaviors and microenvironmental effects in nucleotide interactions (Zimmerman, Wu, & Zeng, 1991).

Synthesis and Characterization of Novel Molecules

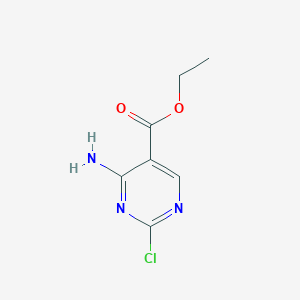

Synthesis and characterization of novel molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, derived from 4,5-Dichloropyridin-2(1H)-one, have been explored. These studies include characterization techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS, indicating the application of 4,5-Dichloropyridin-2(1H)-one in the synthesis of structurally complex and functionally diverse organic compounds (Murthy et al., 2017).

Selective Functionalization Strategies

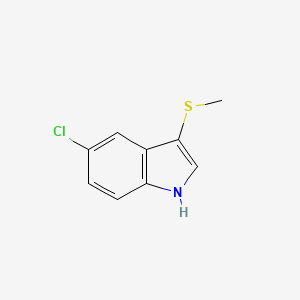

Selective functionalization of dichloropyridines, including 4,5-Dichloropyridin-2(1H)-one, has been studied, revealing insights into how different reagents impact site selectivity during chemical reactions. This research aids in understanding and controlling the chemical reactions of dichloropyridine derivatives for various applications (Marzi, Bigi, & Schlosser, 2001).

Fluorescent Probe Development

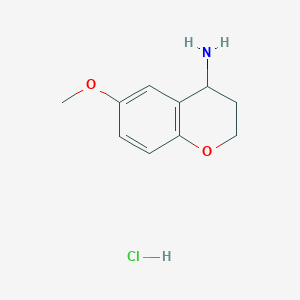

The development of fluorescent probes based on 1,4-dihydropyridines, a category that includes 4,5-Dichloropyridin-2(1H)-one derivatives, for detecting CN- ions has been demonstrated. These probes exhibit properties like water solubility, near-infrared ratiometric capabilities, fast response, and high selectivity, signifying the role of 4,5-Dichloropyridin-2(1H)-one in developing advanced fluorescent probes (Xue et al., 2021).

Mécanisme D'action

- Abnormal activation of FGFR signaling due to mutations or amplification is associated with cancer progression .

- In vitro, it inhibits breast cancer cell proliferation (e.g., 4T1 cells) and induces apoptosis. It also suppresses cell migration and invasion .

Target of Action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

4,5-dichloro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYSIDMKPWANMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607755 |

Source

|

| Record name | 4,5-Dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856965-66-7 |

Source

|

| Record name | 4,5-Dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.